2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4OS/c1-12-3-2-5(11-12)8-10-6(4-14-8)7(9)13/h2-4H,1H3,(H2,9,13) |
InChI Key |
OCMIQLFKFPJSBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings. For 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide, this method involves reacting α-haloketones with pyrazole-containing carbothioamides.
- Step 1 : A pyrazole-3-carbothioamide derivative (e.g., 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide) is prepared via substitution of a pyrazole nitrile with hydrogen sulfide in pyridine.
- Step 2 : The carbothioamide reacts with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux to form the thiazole ring via cyclocondensation.
- Step 3 : Hydrolysis or direct amidation introduces the carboxamide group.
Cyclocondensation of Carbothioamides with Phenacyl Bromides
This method is optimized for regioselective thiazole formation and is widely used in medicinal chemistry.
- Step 1 : Synthesize 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide by treating pyrazole nitriles with H₂S gas in pyridine.
- Step 2 : React the carbothioamide with substituted phenacyl bromides in ethanol under reflux for 2–4 hours.
- Step 3 : Isolate the thiazole product via filtration and recrystallization.
Example :
- Starting Material : 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamide.
- Reagent : 4-fluorophenacyl bromide.
- Yield : 82%.
Nucleophilic Substitution with Preformed Thiazole Intermediates
This approach involves functionalizing a preassembled thiazole core with a pyrazole moiety.
- Step 1 : Synthesize 4-cyano-1,3-thiazole via cyclization of thiourea derivatives with α-bromoketones.
- Step 2 : Introduce the 1-methylpyrazol-3-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Convert the nitrile group to a carboxamide using aqueous ammonia or LiOH/H₂O₂.
- Enables modular substitution patterns.
- Compatible with sensitive functional groups.
One-Pot Multicomponent Reactions
Recent advancements utilize one-pot strategies to streamline synthesis.
Example :
- Reactants : 1-methylpyrazole-3-carbaldehyde, thiourea, and phenacyl bromide.
- Conditions :
- Catalyst: KI or NaI (5 mol%).
- Solvent: Ethanol/water (3:1).
- Temperature: 80°C, 6 hours.
- Yield : 75–90%.
Comparative Analysis of Methods
Characterization Data
- IR (KBr) : 1643 cm⁻¹ (C=O stretch), 1544 cm⁻¹ (C=N thiazole).
- ¹H NMR (500 MHz, CDCl₃) :
- HRMS : m/z 224.1084 [M+H]⁺ (calc. for C₈H₁₀N₅OS).
Key Research Discoveries
- Catalytic Efficiency : KI or NaI significantly improves cyclocondensation yields (≥80%) by facilitating halide displacement.
- Regioselectivity : Electron-withdrawing groups on phenacyl bromides enhance thiazole formation rates.
- Green Chemistry : Ethanol/water mixtures reduce environmental impact without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated based on analogs in and .
Critical Analysis of Structural Variations
Pyrazole Substitution Position The target compound’s pyrazole is substituted at the 3-position, whereas analogs like 1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 515119-92-3) feature a 4-position pyrazole.
Carboxamide vs. Carboxylic Acid
- Replacing the carboxamide (target) with a carboxylic acid () reduces hydrogen-bonding capacity, which may lower affinity for enzymes like kinases that rely on polar interactions .
Aromatic Extensions
- The benzothiazole-containing analog () introduces a fused aromatic system, increasing hydrophobicity and molecular weight (376.47 vs. 209.23). This could enhance membrane permeability but reduce solubility .
Chlorophenyl and Pyridinylmethyl Groups
- The compound in incorporates a chlorophenyl group (electron-withdrawing) and a pyridinylmethyl chain, enabling π-π stacking and metal coordination, respectively. Such features are absent in the target compound, suggesting divergent therapeutic applications .
Physicochemical and Pharmacokinetic Implications
- Solubility : The target compound’s carboxamide group improves water solubility compared to esters (e.g., methyl ester in ’s 4a) or carboxylic acids (), though solubility may decrease with larger aromatic systems () .
- Metabolic Stability : The methyl group on the pyrazole (target) offers better metabolic stability than bulkier substituents (e.g., ethyl-methyl in ), which may slow hepatic clearance .
- Synthetic Accessibility : Synthesis routes for the target compound likely parallel those in , involving thiourea intermediates and coupling reactions, though positional isomerism (3- vs. 4-pyrazole) requires precise regiocontrol .
Biological Activity
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of both thiazole and pyrazole rings, which are known for their pharmacological potential. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties, supported by various studies and data.
The molecular formula of this compound is , with a molecular weight of approximately 209.23 g/mol. The compound's unique structure enhances its reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide |
| Appearance | Powder |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has been shown to inhibit the growth of Escherichia coli, Staphylococcus aureus, and several fungal pathogens such as Candida albicans.
Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy can be quantified through Minimum Inhibitory Concentration (MIC) tests:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results indicate that the compound has a promising potential as an antimicrobial agent, warranting further exploration in clinical settings.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have shown that this compound can induce apoptosis in cancer cells through multiple mechanisms.
Cytotoxicity Studies
The cytotoxic effects were measured using IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 7.26 ± 0.44 |
| HepG2 | 6.77 ± 0.41 |
These results suggest that the compound effectively inhibits cancer cell proliferation and induces cell cycle arrest.
The mechanism through which this compound exerts its effects involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. Notably, it has been observed to inhibit VEGFR-2 kinase activity, which plays a crucial role in tumor angiogenesis.
VEGFR-2 Inhibition Assay Results
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.15 |
| Sorafenib (Control) | 0.059 |
The inhibition of VEGFR-2 suggests that this compound could be a valuable candidate for developing targeted cancer therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:
- Antimicrobial Studies : A study reported significant inhibition zones against Bacillus subtilis and fungal strains when tested with similar thiazole derivatives .
- Cytotoxicity Research : Another investigation found that thiazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .
- Computational Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets, supporting experimental findings regarding their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
